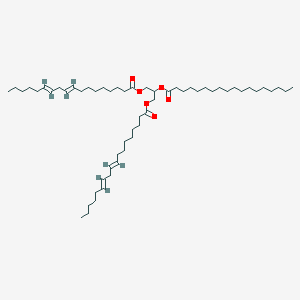

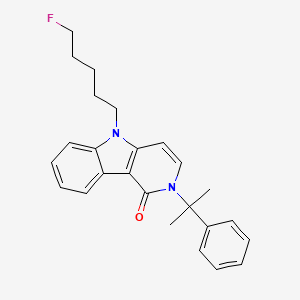

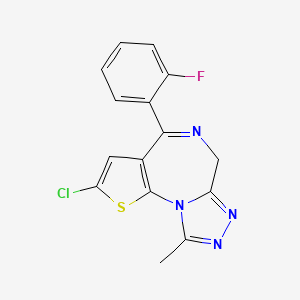

![molecular formula C46H84NO9P B3026251 (7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)

(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt

Overview

Description

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is a phospholipid that contains stearic acid at the sn-1 position and 15(S)-hydroxyeicosatetraenoic acid at the sn-2 position. This compound is formed in human peripheral monocytes activated by the calcium ionophore A23187 through the direct oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC by 15-lipoxygenase .

Mechanism of Action

Target of Action

The primary target of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is human peripheral monocytes . These cells play a crucial role in the immune response, acting as a first line of defense against pathogens and foreign substances.

Mode of Action

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC interacts with its targets through a process of direct oxidation. This compound is formed in human peripheral monocytes when they are activated by the calcium ionophore A23187 . The oxidation process involves the conversion of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PE (SAPE) by 15-LO .

Biochemical Pathways

The formation of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is part of the phosphoethanolamine (PE) HETEs (PE-HETEs) pathway . This pathway is activated in monocytes by ionophores, and 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is a major source of esterified HETE in these activated cells .

Action Environment

The action, efficacy, and stability of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC can be influenced by various environmental factors. For instance, the presence of calcium ionophore A23187 is necessary for its formation . Additionally, factors such as pH, temperature, and the presence of other biochemical substances could potentially impact its action and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is synthesized through the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC by 15-lipoxygenase in the presence of calcium ionophore A23187 . The reaction conditions typically involve the activation of human peripheral monocytes, which facilitates the oxidation process.

Industrial Production Methods: The industrial production of 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is not well-documented, but it is likely to involve similar biochemical pathways as those used in laboratory synthesis. The production process would require the cultivation of monocytes and the use of specific enzymes and ionophores to achieve the desired oxidation.

Chemical Reactions Analysis

Types of Reactions: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC primarily undergoes oxidation reactions. The compound can also participate in hydrolysis and esterification reactions.

Common Reagents and Conditions:

Oxidation: 15-lipoxygenase and calcium ionophore A23187 are commonly used reagents for the oxidation of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC to form 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC

Hydrolysis: Phospholipases can hydrolyze the ester bonds in the compound.

Esterification: Fatty acids and alcohols can react with the hydroxyl groups in the compound to form esters.

Major Products:

Oxidation: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC.

Hydrolysis: Stearic acid, 15(S)-hydroxyeicosatetraenoic acid, and glycerophosphocholine.

Esterification: Various esters depending on the reacting fatty acids and alcohols.

Scientific Research Applications

1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC has several scientific research applications:

Chemistry: Used as a model compound to study lipid oxidation and phospholipid metabolism.

Biology: Investigated for its role in cell signaling and inflammation.

Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cardiovascular conditions.

Industry: Utilized in the development of lipid-based drug delivery systems and as a biomarker for oxidative stress.

Comparison with Similar Compounds

- 1-Stearoyl-2-arachidonoyl-sn-glycero-3-PC

- 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PE

- 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PS

Uniqueness: 1-Stearoyl-2-15(S)-HETE-sn-glycero-3-PC is unique due to its specific structure, which includes stearic acid at the sn-1 position and 15(S)-hydroxyeicosatetraenoic acid at the sn-2 position. This unique structure allows it to participate in specific biochemical pathways and exert distinct biological effects compared to other similar phospholipids .

Properties

IUPAC Name |

[(2R)-2-[(5Z,8Z,11Z,13E,15S)-15-hydroxyicosa-5,8,11,13-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H84NO9P/c1-6-8-10-11-12-13-14-15-16-17-20-23-26-29-33-37-45(49)53-41-44(42-55-57(51,52)54-40-39-47(3,4)5)56-46(50)38-34-30-27-24-21-18-19-22-25-28-32-36-43(48)35-31-9-7-2/h18-19,24-25,27-28,32,36,43-44,48H,6-17,20-23,26,29-31,33-35,37-42H2,1-5H3/b19-18-,27-24-,28-25-,36-32+/t43-,44+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSDJHICKHQRIC-MYWIMKJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CC=CC(CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C=C\[C@H](CCCCC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H84NO9P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

826.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

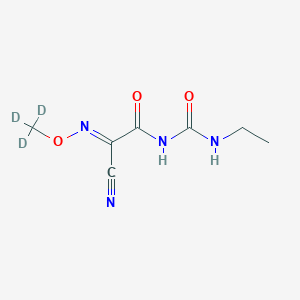

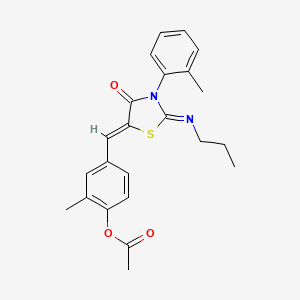

![8-acetyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one](/img/structure/B3026172.png)

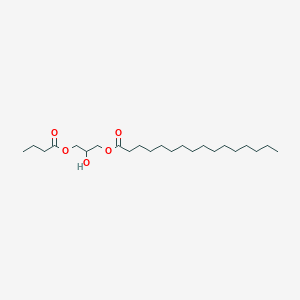

![Octadecanoic acid, 1-(hydroxymethyl)-2-[(1-oxododecyl)oxy]ethyl ester](/img/structure/B3026176.png)

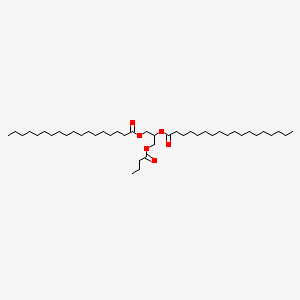

![[1-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] octadecanoate](/img/structure/B3026181.png)

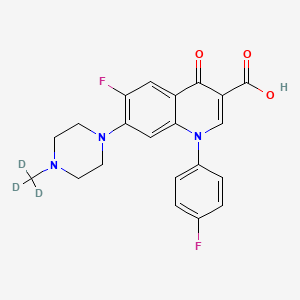

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylpropyl)amino]-1-pentanone, monohydrochloride](/img/structure/B3026182.png)

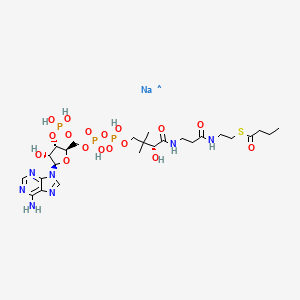

![2,3-bis[[(13Z,16Z)-docosa-13,16-dienoyl]oxy]propyl (13Z,16Z)-docosa-13,16-dienoate](/img/structure/B3026185.png)